Clemastine fumarate (CAS 14976-57-9) is a first-generation ethanolamine-derivative histamine H1 antagonist and antimuscarinic agent, formulated as a 1:1 fumaric acid salt. In scientific and industrial procurement, the fumarate salt is routinely selected over the free base due to its enhanced solid-state stability, reliable bioavailability, and standardized solubility profile. Beyond its traditional use in allergy models, its established safety profile and potent M1 muscarinic receptor antagonism have repositioned it as a critical benchmark compound in neurodegenerative research, specifically serving as an established positive control for stimulating oligodendrocyte precursor cell (OPC) differentiation and central nervous system remyelination [1].
Substituting clemastine fumarate with more common first-generation antihistamines (such as diphenhydramine or chlorpheniramine) or alternative antimuscarinics (such as pirenzepine) introduces severe experimental artifacts. While structurally related, generic H1 antagonists exhibit significantly lower receptor binding affinities, requiring higher assay concentrations that frequently trigger off-target cytotoxicity or fail to cross the blood-brain barrier in vivo. Furthermore, in remyelination assays, many M1-selective antagonists paradoxically fail to induce OPC differentiation and instead induce cell death at standard working concentrations. Consequently, utilizing the exact clemastine fumarate salt is mandatory for reproducible baseline establishment in both H1-receptor blocking studies and myelin repair screens.
In comparative in vitro assays measuring histamine-induced intracellular calcium ([Ca2+]i) mobilization in HL-60 cells, clemastine fumarate demonstrates an IC50 of 3 nM. This is nearly an order of magnitude more potent than chlorpheniramine (IC50 = 20 nM) and over 30 times more potent than diphenhydramine (IC50 = 100 nM) .
| Evidence Dimension | Inhibition of histamine-induced [Ca2+]i rise (IC50) |
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Chlorpheniramine (20 nM) and Diphenhydramine (100 nM) |
| Quantified Difference | 6.6x to 33.3x higher potency for clemastine fumarate |
| Conditions | HL-60 cell line, in vitro calcium flux assay |
Allows researchers to use significantly lower dosing concentrations, minimizing off-target effects in complex cellular assays compared to bulk antihistamines.
Clemastine fumarate acts as a potent M1 muscarinic receptor (M1R) antagonist (Ki = 16 nM) and robustly drives oligodendrocyte precursor cell (OPC) differentiation into myelin basic protein (MBP)-positive oligodendrocytes. In contrast, other selective M1R antagonists, such as pirenzepine, completely lack appreciable OPC differentiation-inducing activity and exhibit severe cytotoxicity at concentrations ≥100 nM [1].
| Evidence Dimension | OPC differentiation and cell viability |
| Target Compound Data | Robust MBP+ expression, Ki = 16 nM |
| Comparator Or Baseline | Pirenzepine (No OPC activity, cytotoxic at ≥100 nM) |
| Quantified Difference | Complete divergence in functional remyelination activity and toxicity threshold |
| Conditions | In vitro OPC differentiation assay |
Establishes clemastine fumarate as the mandatory positive control for myelin repair drug screening, where other M1R antagonists fail due to toxicity.
For advanced formulation and green-solvent extraction workflows, clemastine fumarate exhibits well-characterized solubility in supercritical carbon dioxide (SC-CO2). Measurements across 308 to 338 K and 12 to 27 MPa demonstrate a mole fraction solubility ranging from 1.61 × 10^-6 to 9.41 × 10^-6 mol/mol. This predictable thermodynamic behavior allows for highly controlled, solvent-free processing and micronization, a capability not established for many generic antihistamine salts[1].
| Evidence Dimension | Mole fraction solubility in SC-CO2 |
| Target Compound Data | 1.61 × 10^-6 to 9.41 × 10^-6 mol/mol |
| Comparator Or Baseline | Standard aqueous/organic solvent processing (Baseline) |
| Quantified Difference | Enables precise supercritical fluid processing without residual organic solvents |
| Conditions | SC-CO2 at 308–338 K and 12–27 MPa |
Provides critical thermodynamic data for buyers engineering advanced, solvent-free drug delivery systems or micronized formulations.
In pharmaceutical and laboratory procurement, clemastine is exclusively sourced as the fumarate salt rather than the free base. The 1:1 fumaric acid salt provides critical solid-state stability, preventing the rapid degradation typical of the free base under ambient conditions. Furthermore, it ensures a highly reproducible solubility profile—achieving clear solutions at 5 mg/mL in warmed DMSO—which is mandatory for consistent dosing in high-throughput in vitro screens .
| Evidence Dimension | Solid-state stability and stock solubility |
| Target Compound Data | Stable powder, reliable 5 mg/mL DMSO solubility |
| Comparator Or Baseline | Clemastine free base (rapid degradation, variable handling) |
| Quantified Difference | Significantly extended shelf-life and standardized formulation metrics |
| Conditions | Ambient storage and DMSO stock preparation |
Guarantees reproducible stock solution concentrations and prevents assay variability caused by compound degradation.
Due to its robust, non-cytotoxic induction of OPC differentiation via M1R antagonism (Ki = 16 nM), clemastine fumarate is the established benchmark for evaluating novel remyelinating agents in multiple sclerosis (MS) research, outperforming cytotoxic analogs like pirenzepine [1].
With an IC50 of 3 nM in calcium mobilization assays, it is the standard baseline compound for establishing parameters in histamine receptor pharmacology, offering higher potency over weaker analogs like diphenhydramine and minimizing off-target artifacts in cell-based screens.
Its quantified and modelable solubility in SC-CO2 makes it a highly suitable candidate for developing green-chemistry micronization processes and novel solvent-free drug delivery systems, bypassing the limitations of traditional solvent-heavy manufacturing [2].
Acute Toxic;Environmental Hazard